Methyl 4-phenylnaphthalene-1-carboxylate
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Overview
Description
Methyl 4-phenylnaphthalene-1-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a phenyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenylnaphthalene-1-carboxylate typically involves the esterification of 4-phenylnaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylnaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: 4-phenylnaphthalene-1-carboxylic acid.
Reduction: 4-phenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Methyl 4-phenylnaphthalene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of naphthalene derivatives with biological macromolecules. Its derivatives may exhibit biological activities that are of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structural features make it a valuable component in the formulation of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-phenylnaphthalene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Methyl 1-naphthoate: Another naphthalene derivative with a carboxylate ester group.
Phenyl naphthalene: A simpler derivative with only a phenyl group attached to the naphthalene ring.
Uniqueness: Methyl 4-phenylnaphthalene-1-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the naphthalene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
109250-77-3 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
methyl 4-phenylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-12H,1H3 |
InChI Key |
FZKKGXRAXJGDNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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